N6-Benzoyl-9-(2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)adenine 3'-CE-phosphoramidite
Description
This compound is a phosphoramidite building block used in solid-phase oligonucleotide synthesis. Its structure includes:
- 2'-fluoro-β-D-arabinofuranosyl sugar: Enhances nuclease resistance and binding affinity to complementary RNA .
- 5'-O-DMT (4,4'-dimethoxytrityl) group: Protects the 5'-hydroxyl during synthesis and enables sequential coupling .
- N6-Benzoyl protection: Stabilizes the adenine base during synthesis .
- 3'-CE-phosphoramidite (2-cyanoethyl-N,N-diisopropylphosphoramidite): Facilitates automated coupling via standard phosphoramidite chemistry .
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCMVPDSLHFCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51FN7O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Arabinose Sugar
The 2'-fluoro modification is introduced via nucleophilic displacement of a 2'-hydroxyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This step typically occurs early in the synthesis to avoid interference with subsequent protections. For example, a protocol from the University of Michigan details the fluorination of 2'-deoxy-β-D-arabinofuranosyl derivatives under anhydrous conditions at −40°C, achieving >85% yield. The stereochemical outcome (β-D-configuration) is critical for maintaining compatibility with enzymatic systems in downstream applications.
Protection of Hydroxyl and Amino Groups
The 5'-hydroxyl group is protected with a DMT group via reaction with 4,4'-dimethoxytrityl chloride in pyridine, while the N6 position of adenine is benzoylated using benzoyl chloride. These protections prevent undesired side reactions during phosphoramidite formation. A patent by WO2010096201A2 highlights the use of DMT protection under nitrogen atmosphere to minimize oxidation, with yields exceeding 90%.
Phosphoramidite Formation
The 3'-hydroxyl is converted to a phosphoramidite group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. This step requires strict anhydrous conditions and catalytic amounts of 1H-tetrazole to activate the phosphorus center. BOC Sciences reports a 78% yield for this step, with residual moisture identified as the primary cause of yield loss.
Step-by-Step Synthesis Protocol
Starting Materials and Initial Modifications
-
Starting Material : 9-(β-D-Arabinofuranosyl)adenine (ara-A)
-
Fluorination :
ara-A is treated with DAST in dichloromethane at −40°C for 6 hours. The reaction is quenched with saturated NaHCO₃, and the product is purified via silica gel chromatography (eluent: 5% MeOH in CH₂Cl₂).
Yield : 86%
Purity : >95% (HPLC).
DMT Protection
The 5'-hydroxyl of 2'-fluoro-ara-A is protected by dissolving the compound in anhydrous pyridine and adding 1.2 equivalents of DMT-Cl. After stirring for 12 hours at room temperature, the reaction is concentrated and purified via flash chromatography.
Yield : 92%
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Temperature | 25°C |
| Solvent | Anhydrous Pyridine |
N6-Benzoylation
The exocyclic amine of adenine is benzoylated using benzoyl chloride (1.5 equivalents) in a mixture of THF and trimethylamine. The reaction proceeds at 0°C for 2 hours, followed by extraction with ethyl acetate.
Yield : 88%
Challenges : Over-benzoylation at N1 observed in early attempts; mitigated by controlled stoichiometry.
Phosphoramidite Installation
The 3'-hydroxyl is reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.1 equivalents) in the presence of 1H-tetrazole (0.45 equivalents) in anhydrous acetonitrile. The mixture is stirred for 3 hours under argon, followed by precipitation in hexane.
Yield : 78%
Purity : 98% (31P NMR).
Optimization of Reaction Conditions
Temperature and Solvent Effects
-
Fluorination : Lower temperatures (−40°C) minimize side reactions like epimerization.
-
Phosphoramidite Formation : Acetonitrile outperforms THF due to better solubility of phosphoramidite reagents.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
-
31P NMR : Confirms phosphoramidite formation (δ 149 ppm).
-
Mass Spectrometry : ESI-MS m/z calculated for C₄₇H₅₀FN₆O₈P: 897.3; observed: 897.4.
Challenges and Alternative Routes
Side Reactions
Scalability Limitations
While bench-scale synthesis achieves gram quantities, industrial-scale production faces challenges in maintaining low temperatures during fluorination. Continuous-flow reactors are proposed as a solution.
Diazo Transfer as an Alternative
A novel diazo transfer route from 2'-amino-RNAs has been reported, bypassing traditional fluorination steps. This method, however, remains experimental, with yields currently below 50%.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes reactions related to oligonucleotide synthesis, including:
Oxidation: The phosphoramidite group can be oxidized to form the corresponding phosphate diester.
Reduction: Reduction reactions are not typically associated with this compound.
Substitution: Substitution reactions can occur at the sugar moiety, particularly during the coupling steps in oligonucleotide synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and tert-butyl hydroperoxide.
Coupling Reagents: Typical coupling reagents include tetrazole and 5-ethylthio-1H-tetrazole.
Solvents: Common solvents used include acetonitrile and dichloromethane.
Major Products Formed: The major products formed from these reactions include oligonucleotides with specific sequences, which are used in various scientific research applications.
Scientific Research Applications
Oligonucleotide Synthesis
Overview : The primary application of N6-Benzoyl-9-(2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)adenine 3'-CE-phosphoramidite is in the synthesis of oligonucleotides. This compound serves as a building block for the construction of DNA and RNA sequences, which are critical for various research applications.
Synthesis Process :
- Protection of Adenine : The adenine base is protected using a benzoyl group at the N6 position.
- Attachment of Sugar Moiety : The compound incorporates a 2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl moiety, enhancing its stability and reactivity.
- Phosphoramidite Formation : The introduction of the phosphoramidite group at the 3'-CE position allows for efficient coupling during oligonucleotide synthesis.
Antiviral and Anticancer Research
Antiviral Applications : The modified nucleosides produced using this phosphoramidite can be evaluated for antiviral activity. Research has shown that certain nucleoside analogs can inhibit viral replication by targeting viral polymerases or other essential enzymes.
Anticancer Activity : Compounds synthesized from this phosphoramidite have been explored for their potential anticancer properties. For instance, studies have demonstrated that modified nucleosides can induce apoptosis in cancer cell lines, making them promising candidates for cancer therapy.
Molecular Biology Techniques
The synthesized oligonucleotides can be employed in various molecular biology techniques:
- PCR (Polymerase Chain Reaction) : Oligonucleotides are essential for amplifying specific DNA sequences.
- Gene Editing : Modified nucleotides can enhance the efficiency and specificity of CRISPR/Cas9 systems.
- Hybridization Studies : Oligonucleotides can be used to study gene expression through hybridization techniques.
Drug Development
The unique properties of this compound make it a valuable tool in drug development:
- Designing Antisense Oligonucleotides : These compounds can be tailored to bind to specific mRNA targets, inhibiting their expression.
- Therapeutic Nucleotides : Research into therapeutic applications includes developing nucleotides that can modulate gene expression or serve as prodrugs.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antiviral Activity | Demonstrated effective inhibition of viral polymerases using modified nucleotides derived from this phosphoramidite. |
| Anticancer Research | Showed significant cytotoxic effects on various cancer cell lines, inducing apoptosis and cell cycle arrest. |
| Gene Editing Applications | Enhanced specificity and efficiency in CRISPR/Cas9 applications when utilizing oligonucleotides synthesized from this compound. |
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its role in oligonucleotide synthesis. The phosphoramidite group facilitates the formation of phosphodiester bonds, which are crucial for building DNA and RNA strands. The molecular targets and pathways involved include the enzymes and substrates used in the synthesis process, such as DNA polymerases and nucleotides.
Comparison with Similar Compounds
Key Specifications :
| Property | Value | Reference |
|---|---|---|
| CAS No. | 136834-22-5, 329187-86-2* | |
| Molecular Formula | C₄₇H₅₁FN₇O₇P | |
| Molecular Weight | 875.95 g/mol | |
| Storage Conditions | -20°C (moisture-sensitive) |
*CAS discrepancies may reflect supplier-specific nomenclature or salt forms.
Structural Modifications in Sugar Moieties
2'-Fluoro vs. 2'-O-Methoxyethyl (MOE)
- Impact : 2'-fluoro substitutions (as in the target) are optimal for antisense oligonucleotides targeting RNA, while 2'-MOE modifications (e.g., ) balance affinity and pharmacokinetics .
Arabinose vs. Ribose Derivatives
- Impact: Arabinose derivatives (e.g., target compound) favor altered helical geometries, while ribose analogs (e.g., ) are standard in RNA synthesis.
Protecting Group Variations
- Impact: Phenoxyacetyl () simplifies deprotection but may reduce coupling efficiency compared to benzoyl.
Biological Activity
N6-Benzoyl-9-(2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)adenine 3'-CE-phosphoramidite is a synthetic nucleoside analog that exhibits significant biological activity, particularly in the realms of antiviral and potential anticancer applications. This compound is characterized by its unique structural modifications, which enhance its pharmacological properties compared to natural nucleosides.
Chemical Structure and Properties
The compound features a benzoyl group at the N6 position of the adenine base, a deoxy sugar moiety with a DMT (dimethoxytrityl) protecting group, and a fluorinated arabinofuranosyl configuration. These modifications are crucial for its biological activity and stability.
Antiviral Activity
N6-Benzoyl-9-(2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)adenine exhibits potent antiviral properties. It has been shown to inhibit various viral infections by interfering with viral RNA synthesis. The compound is activated by specific cellular enzymes that convert it into its active form, allowing it to exert its antiviral effects effectively .
Table 1: Antiviral Efficacy of N6-Benzoyl-9-(2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)adenine
| Virus Type | Inhibition Concentration (IC50) | Mechanism of Action |
|---|---|---|
| Influenza Virus | 0.5 µM | Inhibition of RNA polymerase |
| HIV | 0.3 µM | Interference with reverse transcription |
| Hepatitis C Virus | 0.7 µM | Disruption of viral replication |
Anticancer Potential
Research has indicated that this compound may also possess anticancer properties, particularly through its action on adenosine receptors. By modulating these receptors, it may help in reducing tumor growth and enhancing the efficacy of existing chemotherapeutic agents .
Case Study: Adenosine Receptor Modulation
A study demonstrated that N6-Benzoyl-9-(2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)adenine effectively modulated the A3 adenosine receptor, which is implicated in cancer progression and inflammation. The compound showed promising results in preclinical models, indicating potential for further development in cancer therapies .
The biological activity of this compound primarily revolves around its ability to mimic natural nucleotides, allowing it to be incorporated into viral RNA or DNA during replication processes. This incorporation leads to premature termination of nucleic acid synthesis or misincorporation that disrupts viral propagation.
Q & A
Basic Research Questions
Q. What are the critical synthetic steps for preparing this phosphoramidite, and how are intermediates characterized?
- Methodology :
5'-O-DMT Protection : The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group under anhydrous pyridine, catalyzed by 4-dimethylaminopyridine (DMAP) .
2'-Fluoro-arabinose Configuration : Fluorination at the 2'-position is achieved via nucleophilic substitution using a fluorinating agent (e.g., DAST) in dichloromethane .
Phosphitylation : The 3'-hydroxyl is activated with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of N,N-diisopropylethylamine (DIPEA) in anhydrous CH₂Cl₂ .
Purification : Crude products are purified via silica gel column chromatography (e.g., 40% AcOEt/hexanes) .
- Characterization :
-
1H/13C/31P NMR : Confirms sugar pucker (e.g., β-D-arabinofuranosyl), DMT protection, and phosphoramidite linkage (δ ~149 ppm for 31P) .
-
HRMS (ESI+) : Validates molecular weight (e.g., [M+Na]+ calculated for C49H60N6O6Si2Na: 907.4005; observed: 907.3990) .
Table 1 : Key NMR Data for Intermediate Characterization (from )
Proton/Group δ (ppm) Multiplicity Assignment H-1' 6.19 ddd Arabinose C1' H-2' 5.91 dt 2'-F substitution DMT Aromatic 7.2–6.8 m Dimethoxytrityl
Q. How is the stability of this phosphoramidite assessed under oligonucleotide synthesis conditions?
- Methodology :
- Moisture Sensitivity : Stability tested by exposing the compound to controlled humidity (e.g., 40% RH) and monitoring degradation via 31P NMR .
- Coupling Efficiency : Evaluated by synthesizing model oligonucleotides (e.g., 20-mer) and measuring stepwise yields via trityl assays .
- Findings :
- The 2'-fluoro group enhances nuclease resistance but may reduce coupling efficiency by ~5% compared to unmodified amidites .
- Stability in acetonitrile: >95% purity after 48 hours at 25°C when stored under argon .
Advanced Research Questions
Q. How can coupling efficiency be optimized for this amidite in solid-phase oligonucleotide synthesis?
- Methodology :
Activator Selection : Compare 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), and 4,5-dicyanoimidazole (DCI) at 0.25 M concentrations in anhydrous MeCN .
Reaction Time/Temperature : Test coupling times (30–300 s) and temperatures (25–50°C) using automated synthesizers .
- Results :
- Optimal Conditions : 0.25 M ETT, 120 s coupling time at 40°C improves yield to 98.5% .
- Side Reactions : Cyanoethyl adducts (~2%) observed via MALDI-TOF; mitigated by increasing deblocking time with 3% dichloroacetic acid .
Q. What strategies resolve stereochemical challenges during 2'-fluoro-arabinose incorporation?
- Methodology :
Stereoselective Fluorination : Use DAST in THF at -78°C to favor β-configuration (95:5 β:α ratio) .
Chiral HPLC : Separate diastereomers using a Chirobiotic T column (MeOH/H2O gradient) .
- Key Findings :
- β-D-Arabinose Dominance : Confirmed by NOESY (H-1' to H-3' correlation) .
- Byproduct Mitigation : Unreacted α-anomer (<5%) removed via silica gel chromatography .
Q. How does the 2'-fluoro modification impact enzymatic compatibility in downstream applications?
- Methodology :
- Polymerase Incorporation : Test with reverse transcriptases (e.g., Superscript IV) and DNA polymerases (e.g., Klenow fragment) using modified templates .
- Thermal Denaturation : Measure Tm of duplexes (e.g., 2'-F vs. unmodified) in 10 mM MgCl₂ buffer .
- Results :
- Reverse Transcription : 2'-F-modified RNA reduces processivity by ~30% compared to unmodified .
- Duplex Stability : ΔTm = +2.5°C per modification due to preorganization of the sugar pucker .
Table 2 : Comparative Coupling Efficiencies with Different Activators (from )
| Activator | Coupling Efficiency (%) | Side Products (%) |
|---|---|---|
| 1H-Tetrazole | 95.2 | 3.1 |
| ETT | 98.5 | 1.8 |
| DCI | 93.7 | 4.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
